molecular formula C24H20F6N2O3 B14945559 3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid

3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid

Cat. No.: B14945559
M. Wt: 498.4 g/mol
InChI Key: AGLJHKDQSANDEZ-UHFFFAOYSA-N
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Description

3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid is a complex organic compound characterized by the presence of trifluoromethyl groups and a cyclopentaquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid typically involves multiple steps, starting from readily available precursors. The final step involves the coupling of the cyclopentaquinoline derivative with propanoic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects . The presence of trifluoromethyl groups enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid stands out due to its unique cyclopentaquinoline core and the specific arrangement of trifluoromethyl groups.

Properties

Molecular Formula

C24H20F6N2O3

Molecular Weight

498.4 g/mol

IUPAC Name

3-[[4-[3,5-bis(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid

InChI

InChI=1S/C24H20F6N2O3/c25-23(26,27)14-8-13(9-15(11-14)24(28,29)30)21-17-3-1-2-16(17)18-10-12(4-5-19(18)32-21)22(35)31-7-6-20(33)34/h1-2,4-5,8-11,16-17,21,32H,3,6-7H2,(H,31,35)(H,33,34)

InChI Key

AGLJHKDQSANDEZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)NCCC(=O)O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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